molecular formula C12H16N2O B13770614 Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- CAS No. 77733-19-8

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl-

Cat. No.: B13770614
CAS No.: 77733-19-8
M. Wt: 204.27 g/mol
InChI Key: BBYVJEYEEJDLKD-UHFFFAOYSA-N
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Description

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- is a heterocyclic compound featuring an oxazoline ring attached to an aniline moiety. This compound is notable for its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of the oxazoline ring imparts significant chemical reactivity and versatility, making it valuable in various fields such as pharmaceuticals, industrial chemistry, and polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- typically involves the reaction of 2-amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the cyclization of amino alcohols with nitriles under acidic conditions, leading to the formation of the oxazoline ring .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Oxazoline: A simpler analog with a similar five-membered ring structure.

    Oxazole: An oxidized form of oxazoline with distinct chemical properties.

    Oxazolidine: A reduced form of oxazoline with different reactivity.

Uniqueness: Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- stands out due to its combination of aniline and oxazoline moieties, providing a unique set of chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its simpler analogs .

Properties

CAS No.

77733-19-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(2,4,5-trimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H16N2O/c1-8-6-10(3)11(7-9(8)2)14-12-13-4-5-15-12/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

BBYVJEYEEJDLKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)NC2=NCCO2)C

Origin of Product

United States

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